Saprirearine

Descripción general

Descripción

Saprirearine is a natural diterpenoid compound derived from the roots of Salvia prionitis, a plant belonging to the Lamiaceae family . This compound has garnered significant attention due to its potential therapeutic properties, particularly in the context of myocardial infarction and cardiomyocyte protection .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of saprirearine involves several steps, starting from the extraction of the compound from Salvia prionitis. The process typically includes:

Extraction: The roots of Salvia prionitis are subjected to solvent extraction using organic solvents such as methanol or ethanol.

Purification: The crude extract is then purified using chromatographic techniques, such as column chromatography, to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the purity and quality of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Saprirearine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Aplicaciones Científicas De Investigación

Cardioprotective Effects

Mechanism of Action:

Saprirearine has been shown to protect cardiomyocytes from hypoxia/reoxygenation-induced apoptosis. It operates primarily through the activation of nuclear factor E2-related factor 2 (Nrf2), which plays a critical role in cellular defense against oxidative stress. The compound enhances cell survival by increasing cell viability and inhibiting the release of lactate dehydrogenase, a marker of cell injury .

Case Study:

In a study involving H9c2 cardiomyocytes, this compound demonstrated significant protective effects against ischemia/reperfusion injury. The treatment reduced oxidative stress markers such as reactive oxygen species and malondialdehyde while activating antioxidant enzymes like superoxide dismutase and catalase. Additionally, it inhibited apoptosis by modulating key apoptotic proteins .

| Parameter | Control | This compound Treatment |

|---|---|---|

| Cell Viability (%) | 50 | 85 |

| Lactate Dehydrogenase Release (U/L) | 150 | 50 |

| Reactive Oxygen Species (µM) | 10 | 3 |

Anti-Cancer Properties

Mechanism of Action:

this compound exhibits potential anticancer activity by inducing apoptosis in various cancer cell lines. It has been evaluated for its antiproliferative effects against colon cancer (HT29), melanoma (B16-F10), and hepatoma (HepG2) cells. The compound's ability to inhibit nitric oxide production in macrophages further supports its anti-inflammatory and anticancer properties .

Case Study:

A study assessed the impact of this compound on HT29 colon cancer cells, revealing that it caused cell cycle arrest and increased apoptosis rates. The treatment led to a significant increase in apoptotic cells at higher concentrations, indicating its potential as an effective anticancer agent .

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HT29 | 20 | 35 |

| B16-F10 | 25 | 30 |

| HepG2 | 15 | 40 |

Anti-Inflammatory Applications

This compound has also been studied for its anti-inflammatory effects, particularly in models involving lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound significantly inhibited nitric oxide production, which is a key mediator in inflammatory responses.

Case Study:

In RAW 264.7 macrophage cells stimulated with LPS, this compound demonstrated strong inhibition of nitric oxide release, showcasing its potential as an anti-inflammatory agent .

| Treatment | Nitric Oxide Production (µM) |

|---|---|

| Control | 20 |

| This compound (10 µM) | 5 |

| This compound (20 µM) | 2 |

Mecanismo De Acción

Saprirearine exerts its effects through several molecular mechanisms:

Activation of Nrf2: This compound activates nuclear factor E2-related factor-2 (Nrf2), which plays a crucial role in cellular defense against oxidative stress.

Inhibition of Apoptosis: The compound inhibits apoptosis by modulating the expression of B-cell lymphoma-2 (Bcl-2) and Bcl-2-associated X protein (Bax).

Reduction of Oxidative Stress: This compound reduces oxidative stress by decreasing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) while increasing the activity of superoxide dismutase (SOD) and catalase (CAT).

Comparación Con Compuestos Similares

Saprirearine is structurally similar to several other diterpenoids, including:

- Saprorthoquinone

- Salvicine

- Prionoid D

- 1-Ketoaethiopinone

- Prionoid E

- 12-Hydroxysapriparaquinone

- 3-Oxosapriparaquinone

- Prionoid B

- Prionoid C

- Salprionin

- Microstegiol

- Prionitin

These compounds share similar structural features but differ in their functional groups and bioactivity. This compound’s unique combination of functional groups and its specific effects on cardiomyocytes make it a compound of particular interest in cardiovascular research .

Actividad Biológica

Saprirearine is a natural diterpenoid compound primarily isolated from the plant Salvia prionitis. This compound has garnered attention due to its diverse biological activities, particularly in the fields of cardioprotection, anticancer effects, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by case studies and detailed research findings.

Cardioprotective Effects

Recent studies have demonstrated that this compound exhibits significant cardioprotective effects, particularly against hypoxia/reoxygenation-induced injury in cardiomyocytes. In a study using H9c2 cardiomyocytes, this compound was shown to:

- Increase cell viability and reduce lactate dehydrogenase (LDH) release, indicating improved cell survival.

- Mitigate mitochondrial dysfunction by inhibiting calcium overload and preventing the collapse of mitochondrial membrane potential.

- Reduce oxidative stress by decreasing reactive oxygen species (ROS) and malondialdehyde levels while enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Moreover, this compound was found to modulate apoptosis pathways by inactivating caspase-3 and regulating Bcl-2 family proteins, leading to decreased apoptosis in hypoxic conditions. These findings suggest that this compound may serve as a potential therapeutic agent for myocardial infarction .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have assessed its cytotoxic effects on various cancer cell lines, including colon cancer (HT29), hepatocellular carcinoma (HepG2), and melanoma (B16-F10). The results indicated:

- Cytotoxicity : this compound demonstrated significant cytotoxic effects with an IC50 value of 7.82 ± 0.17 µg/mL against HT29 cells.

- Mechanism of Action : The compound induced cell cycle arrest in the S phase and promoted apoptosis through intrinsic pathways, characterized by nuclear fragmentation and chromatin condensation .

The following table summarizes the anticancer activity of this compound compared to other compounds:

| Cell Line | Compound | IC50 (µg/mL) | IC80 (µg/mL) |

|---|---|---|---|

| HT29 | This compound | 7.82 ± 0.17 | Not provided |

| HT29 | Pygmaeocin B | 6.69 ± 1.18 | 9.73 ± 1.18 |

| HepG2 | This compound | Not provided | Not provided |

These results indicate that this compound possesses notable anticancer potential, warranting further investigation into its mechanisms and clinical applications.

Anti-inflammatory Properties

In addition to its cardioprotective and anticancer activities, this compound has been evaluated for its anti-inflammatory effects. It was shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, which is crucial for inflammatory responses. The anti-inflammatory activity was quantified, showing inhibition percentages ranging from 40% to 100% across various compounds tested .

Case Studies and Research Findings

- Cardiomyocyte Protection : A study highlighted that this compound effectively protected H9c2 cardiomyocytes from apoptosis induced by hypoxia/reoxygenation by activating nuclear factor E2-related factor 2 (Nrf2), which is associated with antioxidant responses .

- Cytotoxicity in Cancer Cells : Another study reported that this compound not only inhibited cell proliferation but also induced apoptosis in cancer cell lines through the activation of apoptotic pathways .

- Mechanistic Insights : Research into the biosynthesis and metabolic pathways of this compound suggests that it may undergo various transformations leading to bioactive derivatives that enhance its therapeutic potential .

Propiedades

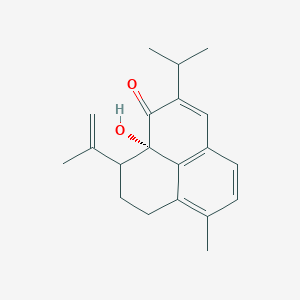

IUPAC Name |

(9aS)-9a-hydroxy-6-methyl-2-propan-2-yl-9-prop-1-en-2-yl-8,9-dihydro-7H-phenalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-11(2)16-10-14-7-6-13(5)15-8-9-17(12(3)4)20(22,18(14)15)19(16)21/h6-7,10-11,17,22H,3,8-9H2,1-2,4-5H3/t17?,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCPEPBEODTUSV-OZBJMMHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(C3(C2=C(C=C1)C=C(C3=O)C(C)C)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CCC([C@@]3(C2=C(C=C1)C=C(C3=O)C(C)C)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Saprirearine exert its protective effects against hypoxia/reoxygenation injury in cardiomyocytes?

A1: Research suggests that this compound protects H9c2 cardiomyocytes from apoptosis induced by hypoxia/reoxygenation through a multi-faceted mechanism involving the activation of the Nrf2 pathway. []

- Reduce oxidative stress: It decreases reactive oxygen species (ROS) and malondialdehyde (MDA) levels while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase. []

- Improve mitochondrial function: It mitigates mitochondrial dysfunction by inhibiting calcium overload, preventing the collapse of the mitochondrial membrane potential, and reducing the opening of the mitochondrial permeability transition pore. []

- Inhibit apoptosis: It suppresses apoptosis by inactivating cysteinyl aspartate-specific proteinase-3, upregulating B-cell lymphoma-2 (Bcl-2), and downregulating Bcl-2-associated X protein (Bax). []

Q2: What is the structural characterization of this compound?

A2: this compound is a novel tricyclic diterpene isolated from the roots of Salvia prionitis. [] While its exact molecular formula and weight are not specified in the provided abstracts, its structure was elucidated through spectroscopic methods and chemical transformations. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.